N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylaminoethyl group, a methoxy group, and a methylsulfonylbenzo[d]thiazolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 4-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride This intermediate reacts with 2-(dimethylamino)ethylamine to form the amide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzylamine.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group and phenethylamine structure.
4-Methoxybenzyl chloride: Contains the methoxybenzyl moiety.
N-(2-(dimethylamino)ethyl)-4-methoxybenzamide: Similar core structure without the benzo[d]thiazol-2-yl group.
Uniqueness
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the benzo[d]thiazol-2-yl group, which imparts specific chemical and biological properties
Biological Activity
N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride, a synthetic compound, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O4S2
- Molecular Weight : 470.0 g/mol
- IUPAC Name : N-[2-(dimethylamino)ethyl]-4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride
The compound features a complex structure with functional groups that enhance its biological activity, including a dimethylamino group and a methylsulfonyl group.
This compound primarily acts as an inhibitor of histone deacetylases (HDACs) . This inhibition is crucial as it can lead to altered gene expression profiles that are significant in cancer progression and other diseases associated with epigenetic modifications.
Inhibition of COX Enzymes
Additionally, the compound has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity. This action reduces the production of prostaglandins, which are mediators of inflammation and pain.
Anti-Cancer Properties
Research indicates that compounds related to benzothiazole structures exhibit various anti-cancer activities. For instance, studies have highlighted that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines such as A431, A549, and H1299 . The compound's structural modifications may enhance its selectivity and potency against specific tumor types.
Study | Compound | Cancer Cell Lines Tested | Key Findings |
---|---|---|---|
Kamal et al. (2010) | Benzothiazole derivatives | Various | Significant anti-tumor effects |
Mortimer et al. (2006) | PMX610 | Non-small cell lung cancer | Potent selective anti-tumor properties |
Noolvi et al. (2012) | Compound 4i | HOP-92 | Promising anticancer activity |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its inhibition of COX enzymes. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various benzothiazole derivatives. One notable study synthesized multiple derivatives and assessed their antimicrobial activity , revealing significant antibacterial effects against strains like C. pneumoniae and S. aureus through mechanisms involving the inhibition of dihydropteroate synthase (DHPS) .
Future Directions
The unique combination of functional groups in this compound positions it as a promising candidate for further research into its therapeutic potential in oncology and inflammation management. Ongoing studies should focus on:
- In-depth mechanistic studies to elucidate its interactions with specific biological targets.
- Clinical trials to evaluate its efficacy and safety profiles in humans.
- Structural modifications to enhance its pharmacological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(27-3)11-9-14)20-21-18-16(28-20)6-5-7-17(18)29(4,25)26;/h5-11H,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCHGFSUBGVKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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